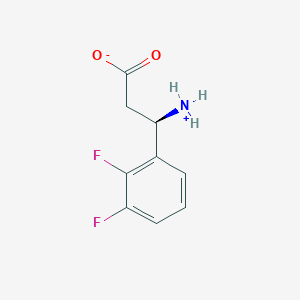
Potassium trifluoro(3-fluoro-4-methylphenyl)borate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium trifluoro(3-fluoro-4-methylphenyl)borate is a member of the organotrifluoroborate family, which are known for their stability and versatility in various chemical reactions. These compounds are particularly valued in organic synthesis due to their ability to participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is widely used in the formation of carbon-carbon bonds .
Méthodes De Préparation
The synthesis of potassium trifluoro(3-fluoro-4-methylphenyl)borate typically involves the reaction of the corresponding arylboronic acid with potassium hydrogen fluoride (KHF2). The reaction is carried out under mild conditions, often at room temperature, and results in the formation of the potassium trifluoroborate salt . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
Potassium trifluoro(3-fluoro-4-methylphenyl)borate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.
Cross-Coupling Reactions: It is a key reagent in Suzuki-Miyaura coupling reactions, where it reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation and Reduction: The compound can also undergo oxidation and reduction reactions under appropriate conditions.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and various solvents like tetrahydrofuran (THF) and water . The major products formed from these reactions are often biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Applications De Recherche Scientifique
Potassium trifluoro(3-fluoro-4-methylphenyl)borate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which potassium trifluoro(3-fluoro-4-methylphenyl)borate exerts its effects is primarily through its participation in cross-coupling reactions. In the Suzuki-Miyaura coupling, the compound acts as a boron source, which undergoes transmetalation with a palladium catalyst. This process involves the transfer of the aryl group from the boron atom to the palladium center, followed by reductive elimination to form the desired biaryl product . The molecular targets and pathways involved in these reactions are well-studied and involve the formation of palladium-boron intermediates .
Comparaison Avec Des Composés Similaires
Potassium trifluoro(3-fluoro-4-methylphenyl)borate is unique among organotrifluoroborates due to its specific substitution pattern on the aromatic ring. Similar compounds include:
Potassium trifluoro(4-methylphenyl)borate: Lacks the additional fluorine substituent, which can affect its reactivity and stability.
Potassium trifluoro(3-methylphenyl)borate: Similar structure but with a different substitution pattern, leading to variations in its chemical behavior.
Potassium trifluoro(4-fluorophenyl)borate: Another closely related compound with different electronic properties due to the absence of the methyl group.
The uniqueness of this compound lies in its specific combination of substituents, which can influence its reactivity and suitability for particular applications .
Propriétés
IUPAC Name |
potassium;trifluoro-(3-fluoro-4-methylphenyl)boranuide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BF4.K/c1-5-2-3-6(4-7(5)9)8(10,11)12;/h2-4H,1H3;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUMBMIILIPQTSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=C(C=C1)C)F)(F)(F)F.[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BF4K |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(2S)-2-(Hydroxymethyl)pyrrolidin-1-yl]methyl}benzonitrile](/img/structure/B7892506.png)











